molecular formula C22H27BrN2O2S2 B12016928 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one CAS No. 617698-13-2

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one

Cat. No.: B12016928
CAS No.: 617698-13-2
M. Wt: 495.5 g/mol
InChI Key: VVSKAMYVFCSUBS-HNENSFHCSA-N
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Description

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a brominated indolinone moiety and a thioxothiazolidinone ring, makes it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-oxo-1-propylindoline-3-carbaldehyde with 3-octyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The octyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

CAS No.

617698-13-2

Molecular Formula

C22H27BrN2O2S2

Molecular Weight

495.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27BrN2O2S2/c1-3-5-6-7-8-9-13-25-21(27)19(29-22(25)28)18-16-14-15(23)10-11-17(16)24(12-4-2)20(18)26/h10-11,14H,3-9,12-13H2,1-2H3/b19-18-

InChI Key

VVSKAMYVFCSUBS-HNENSFHCSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S

Origin of Product

United States

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